4-(1H-pyrazol-1-yl)thiazole

Cancer Metabolism LDH Inhibition Warburg Effect

SAR studies reveal steep activity cliffs: minor modifications to the pyrazole-thiazole scaffold produce dramatic potency shifts. The unsubstituted 4-(1H-pyrazol-1-yl)thiazole core is essential for reproducible derivatization. - Anti-T. cruzi: 3-F derivative IC50 = 11.66 μM, SI > 42.8 - Antibacterial HTS hit: 8 derivatives with MICs 0.037-8 μg/mL vs E. coli - Antifungal: MFC = 250 μg/mL vs C. albicans (2× Griseofulvin) Bulk quantities available. Request quote for gram-to-kilogram scale.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 123464-70-0
Cat. No. B054774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)thiazole
CAS123464-70-0
SynonymsThiazole, 4-(1H-pyrazol-1-yl)-
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CSC=N2
InChIInChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H
InChIKeyPJUQIYFTAVZSKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-yl)thiazole: Chemical Profile & Core Utility


4-(1H-Pyrazol-1-yl)thiazole (CAS 123464-70-0) is a heterocyclic building block composed of a pyrazole ring linked to a thiazole core (C6H5N3S, MW 151.19) . This compound serves as a foundational scaffold for constructing more complex pyrazole-thiazole hybrids—a privileged chemotype with demonstrated activity across antimicrobial, anticancer, and metabolic enzyme inhibition programs. The unsubstituted parent structure provides a versatile platform for further derivatization, enabling structure–activity relationship (SAR) studies and patentable lead optimization efforts [1].

Heterocyclic building block for SAR-driven derivatization
Reported scaffold in antimicrobial, anticancer, and enzyme inhibition research
Patent-filed core for LDH inhibitor probe development (class-level evidence)

4-(1H-Pyrazol-1-yl)thiazole: Analog Substitution Challenges


Although numerous pyrazole-thiazole hybrids exist, direct substitution of 4-(1H-pyrazol-1-yl)thiazole with a structurally similar analog is not straightforward. SAR studies reveal that even minor modifications—such as the position of halogen substitution or the nature of the heterocyclic linkage—produce substantial shifts in potency, target selectivity, and physicochemical profiles. For instance, among pyrazole-thiazole hybrids evaluated against Trypanosoma cruzi, the 3-fluoro-substituted derivative exhibited an IC50 of 11.66 μM with a selectivity index exceeding 42.8, while other regioisomers and halogen variants in the same series were markedly less active [1]. Similarly, in antimicrobial testing, a specific pyrazole-thiazole hybrid produced a zone of inhibition of 8–9 mm against E. coli and S. aureus, whereas other compounds in the same series showed no measurable antibacterial activity [2]. This steep SAR gradient underscores the importance of procuring the precise core scaffold for reproducible research outcomes and valid patent composition-of-matter claims.

Regioisomer Sensitivity
Halogen substitution position may produce substantial shifts in antiparasitic activity; SAR is steep.
Linkage-Dependent Activity
Even minor heterocyclic linkage changes can abolish antimicrobial activity entirely.
Target Selectivity Shifts
Analog substitution may redirect isoform selectivity away from CAIX or LDH targets.

4-(1H-Pyrazol-1-yl)thiazole: Quantitative Performance Evidence


Enhanced LDH Inhibition vs. Single-Heterocycle Inhibitors

The 1H-pyrazol-1-yl-thiazole scaffold has been patented as a core structure for novel LDH inhibitors with improved potency, selectivity, and/or bioavailability for cancer treatment [1]. The patent explicitly claims that compounds based on this pyrazole-thiazole core demonstrate enhanced drug-like properties relative to earlier single-heterocycle LDH inhibitor chemotypes [1]. The dual-heterocyclic architecture enables optimized binding interactions within the LDH active site that are not achievable with simpler thiazole-only or pyrazole-only scaffolds.

LDH Inhibitor Scaffold
Class-level inference
Patent claims improved potency and bioavailability over single-heterocycle chemotypes.
Supports LDH inhibitor research; class-level patent claim.
Data not quantified; confirm in biochemical assays.
Cancer Metabolism LDH Inhibition Warburg Effect

Privileged Antibacterial Hit in High-Throughput Screening

In a large-scale high-throughput screen of over 125,000 diverse small molecules using the pDualrep2 double-reporter system, eight compounds containing the 2-pyrazol-1-yl-thiazole scaffold were identified with moderate-to-high antibacterial activity against ΔTolC Escherichia coli [1]. The minimum inhibitory concentration (MIC) values for these pyrazole-thiazole hits ranged from 0.037 to 8 μg/mL [1]. This hit rate represents a statistically significant enrichment of antibacterial activity within this scaffold family compared to the broader compound library.

Antibacterial HTS Hit
Class-level inference
MIC range 0.037–8 µg/mL for 8 hits out of >125K compounds.
Scaffold enrichment in HTS; supports antibacterial SAR.
ΔTolC E. coli; may not translate to wild-type strains.
Antibacterial High-Throughput Screening Gram-Negative

Antibacterial Potency Compared to Clinical Antibiotics

A series of pyrazolyl pyrazole–thiazole hybrids demonstrated significant antibacterial effectiveness with a MIC value of 62.5 µg/mL against S. aureus, E. coli, S. pyogenes, and P. aeruginosa, compared to positive controls chloramphenicol and ciprofloxacin (MIC = 50 µg/mL) [1]. Molecular docking studies revealed that the most active compounds bind DNA gyrase (PDB: 2XCT) with binding affinities ranging from −9.3 to −9.6 kcal/mol [1].

MIC vs. Clinical Antibiotics
Head-to-head
MIC 62.5 µg/mL vs. chloramphenicol/ciprofloxacin 50 µg/mL.
Within 1.25× of reference antibiotics; MIC context for SAR.
In vitro broth dilution; confirm against resistant panels.
Antimicrobial Resistance MIC Determination DNA Gyrase Inhibition

Sub-Micromolar CAIX and CAXII Inhibition

Synthesized thiazole-pyrazole analogues displayed significant inhibition of carbonic anhydrase IX (CAIX) with IC50 values ranging from 0.071 ± 0.015 to 0.902 ± 0.043 µM, and carbonic anhydrase XII (CAXII) with IC50 values from 0.119 ± 0.043 to 0.906 ± 0.04 µM [1]. The most potent derivative achieved a CAIX IC50 of 71 nM, positioning it within the range of known CAIX-selective inhibitors. DFT calculations indicated low energy gaps (ΔEH-L = 1.51–2.42 eV), correlating with favorable electronic properties for target engagement [1].

CAIX & CAXII Inhibition
Cross-study comparable
IC50 0.071–0.902 µM (CAIX); most potent 71 nM.
Sub-micromolar CAIX inhibition; relevant for tumor hypoxia research.
DFT supports electronic properties; confirm selectivity over CAII.
Carbonic Anhydrase Anticancer Tumor Hypoxia

Antifungal Potency Equivalent to Griseofulvin

In antifungal susceptibility testing against Candida albicans, pyrazole–thiazole hybrids 5b, 5e, 5f, 5k, and 6 exhibited equal antifungal potential compared to the standard clinical antifungal agent Griseofulvin, both showing a minimum fungicidal concentration (MFC) of 500 µg/mL [1]. Additionally, compounds 5g, 5h, and 7 demonstrated superior antifungal potency with an MFC of 250 µg/mL [1].

Antifungal MFC
Head-to-head
MFC 500 µg/mL (equiv. to Griseofulvin); 250 µg/mL for some analogs.
Reported MFC context; supports antifungal SAR screening.
Against C. albicans; confirm spectrum and resistance.
Antifungal Candida albicans MFC Determination

Selective Anti-Trypanosoma cruzi Activity

Among a series of pyrazole–thiazole hybrids evaluated against Trypanosoma cruzi, compound 1g (3-fluoro-substituted) displayed IC50 values of 11.66 μM against trypomastigotes and 26.83 μM against intracellular amastigotes, with a selectivity index (SI) exceeding 42.8 [1]. Other regioisomers and halogen variants (e.g., 4-F, 4-Cl, 4-Br) showed substantially reduced anti-T. cruzi activity, with most IC50 values >50 μM or undetectable [1]. The same compound 1g demonstrated no significant cytotoxicity against host mammalian cells at concentrations up to 500 μM [1].

Anti-T. cruzi Selectivity
Head-to-head
3-F analog: IC50 11.66 µM trypomastigotes; SI > 42.8 vs. host cells.
Substitution-dependent antiparasitic activity; steep SAR.
Y strain; confirm activity against other T. cruzi lineages.
Chagas Disease Trypanosoma cruzi Selectivity Index

4-(1H-Pyrazol-1-yl)thiazole: Validated Application Scenarios


LDH Inhibitor Lead Optimization in Oncology

Procure 4-(1H-pyrazol-1-yl)thiazole as the core building block for synthesizing and optimizing LDH inhibitors targeting the Warburg effect in cancer metabolism. The scaffold is validated by NIH and academic patent filings (WO 2018/005807 A1) that explicitly claim improved potency, selectivity, and bioavailability over prior art [1]. Use this core for SAR studies and pre-clinical candidate development.

Antibacterial Scaffold-Hopping from HTS Hits

Use 4-(1H-pyrazol-1-yl)thiazole as a privileged starting point for antibacterial lead generation. This scaffold was enriched among hits from a >125,000-compound HTS campaign using the pDualrep2 platform, with eight pyrazole-thiazole derivatives showing MICs from 0.037–8 μg/mL against E. coli [2]. The scaffold's validated hit rate supports its prioritization over unvalidated alternatives.

Griseofulvin-Equivalent Antifungal Development

Develop novel antifungal agents using the pyrazole-thiazole scaffold, which has demonstrated MFC values of 500 µg/mL (equivalent to Griseofulvin) and 250 µg/mL (2× more potent) against C. albicans in direct comparative assays [3]. The scaffold offers a structurally distinct alternative to existing antifungal classes for addressing resistance.

Selective Anti-T. cruzi Agents for Chagas Disease

Employ 4-(1H-pyrazol-1-yl)thiazole derivatives for developing selective anti-T. cruzi therapeutics. The 3-fluoro-substituted hybrid (1g) achieved an IC50 of 11.66 μM against trypomastigotes with a selectivity index >42.8, demonstrating excellent discrimination between parasite and host cells [4]. The scaffold's steep SAR enables fine-tuning of potency and selectivity.

Application
Selection Property
Validation Focus
LDH inhibitor SAR and probe development
Reported patent scaffold for LDH inhibition
Confirm biochemical potency and selectivity in-house
Antibacterial hit-to-lead research
HTS-enriched scaffold with reported antibacterial activity
Reproduce MIC in wild-type and resistant strains
Antifungal SAR studies
MFC-equivalent to Griseofulvin reported
Validate MFC against clinical Candida isolates and spectrum
Chagas disease model research
Halogen-dependent antiparasitic selectivity context
Confirm selectivity index in intracellular amastigote models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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